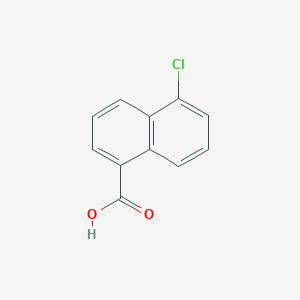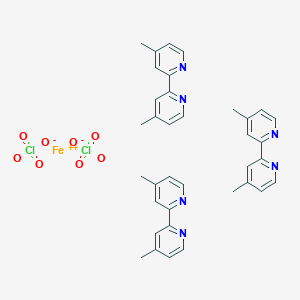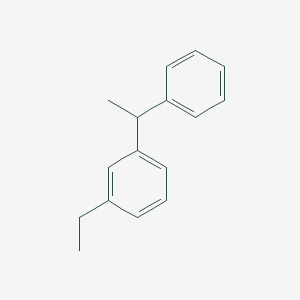
Benzene, 1-ethyl-3-(1-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-ethyl-3-(1-phenylethyl)-, also known as Ethylphenidate, is a synthetic compound that belongs to the class of psychostimulant drugs. It is a derivative of methylphenidate and has gained popularity as a research chemical due to its potential use in the treatment of attention deficit hyperactivity disorder (ADHD).
作用机制
The mechanism of action of Benzene, 1-ethyl-3-(1-phenylethyl)-te involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps to improve attention and focus.
生化和生理效应
The biochemical and physiological effects of Benzene, 1-ethyl-3-(1-phenylethyl)-te include increased heart rate, blood pressure, and body temperature. It also causes an increase in the levels of dopamine and norepinephrine in the brain, which leads to improved attention and focus.
实验室实验的优点和局限性
One advantage of using Benzene, 1-ethyl-3-(1-phenylethyl)-te in lab experiments is that it is a potent psychostimulant drug that can be used to study the effects of dopamine and norepinephrine on the brain. However, one limitation is that it can be difficult to obtain and may require special permits and licenses.
未来方向
For the study of Benzene, 1-ethyl-3-(1-phenylethyl)-te include further research into its potential use in the treatment of ADHD, depression, narcolepsy, and obesity. Additionally, more studies are needed to understand the long-term effects of Benzene, 1-ethyl-3-(1-phenylethyl)-te on the brain and body. Finally, research is needed to develop new and improved synthesis methods for Benzene, 1-ethyl-3-(1-phenylethyl)-te that are more efficient and cost-effective.
合成方法
The synthesis of Benzene, 1-ethyl-3-(1-phenylethyl)-te involves the reaction of ethylphenidate hydrochloride with sodium bicarbonate in the presence of water and acetone. The reaction is carried out under reflux conditions, and the resulting product is purified using a vacuum filtration method.
科学研究应用
Benzene, 1-ethyl-3-(1-phenylethyl)-te has been extensively studied for its potential use in the treatment of ADHD. It is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve attention and focus. Additionally, it has been studied for its potential use in the treatment of depression, narcolepsy, and obesity.
属性
CAS 编号 |
18908-71-9 |
|---|---|
产品名称 |
Benzene, 1-ethyl-3-(1-phenylethyl)- |
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
1-ethyl-3-(1-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-14-8-7-11-16(12-14)13(2)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |
InChI 键 |
SVYSEUKEQTUMPE-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)C(C)C2=CC=CC=C2 |
规范 SMILES |
CCC1=CC(=CC=C1)C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



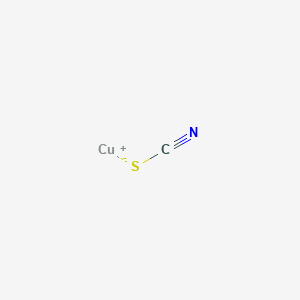

![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)

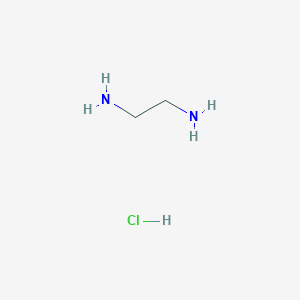



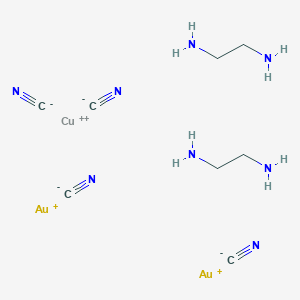
![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)

